molecular formula C16H13NO2 B13918469 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B13918469
M. Wt: 251.28 g/mol
InChI Key: BUPKENHBTNTGAN-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile is an organic compound that features a biphenyl core substituted with a dioxolane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The dioxolane ring and nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile is unique due to its combination of a biphenyl core, dioxolane ring, and nitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C16H13NO2/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,16H,9-10H2

InChI Key

BUPKENHBTNTGAN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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